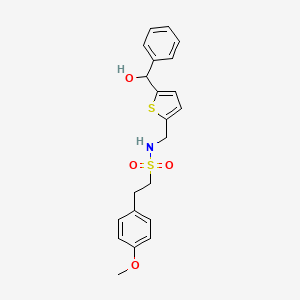![molecular formula C14H10ClNO4 B2966787 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 1094305-11-9](/img/structure/B2966787.png)
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde, also known as 4-(4-chlorophenylmethoxy)-3-nitrobenzaldehyde, is an organic compound belonging to the class of aldehydes. It is a yellowish-brown crystalline solid with a molecular formula of C10H7ClNO3 and a molecular weight of 212.59 g/mol. This compound has a wide range of applications in the fields of chemistry and biology due to its unique properties.
Scientific Research Applications
Chemosensors Development :
- A study by (Sharma, Chhibber, & Mittal, 2015) describes the use of derivatives similar to 4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde in developing chemosensors. These chemosensors are capable of detecting Fe3+ ions selectively among various cations, showing a high degree of sensitivity and specificity.
Photocatalytic Applications :
- The research by (Higashimoto et al., 2009) demonstrates the photocatalytic oxidation of benzyl alcohol and its derivatives, including structures similar to this compound, into corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere.
Catalytic Reduction Studies :
- A study by (Bernando et al., 2015) investigated the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, including compounds like 4-nitrobenzaldehyde, which is structurally related to this compound.
Synthesis and Molecular Studies :
- (Arslan & Algül, 2007) conducted a study focusing on the synthesis of compounds similar to this compound and investigated their molecular structure and vibrational frequencies.
Photocatalytic Oxidation of Aromatic Alcohols :
- Research by (Marotta et al., 2013) explored the photocatalytic oxidation of aromatic alcohols, including nitro-benzyl alcohol and methoxybenzyl alcohols, into corresponding aldehydes using a TiO2/Cu(II)/solar simulated radiation system.
Mechanism of Action
Target of Action
Many compounds that contain a benzene ring, such as this one, often interact with proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action of a compound is determined by how it interacts with its target. For example, it could inhibit an enzyme, bind to a receptor, or interfere with a cellular process. The presence of a nitro group and a methoxy group in this compound suggests it might undergo redox reactions or act as a nucleophile .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its target. For instance, compounds with similar structures have been found to affect pathways related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Compounds with a benzene ring are often lipophilic, which can affect their absorption and distribution. The presence of functional groups like the nitro group and the methoxy group could influence how the compound is metabolized and excreted .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could potentially lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIZQPIDDKEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



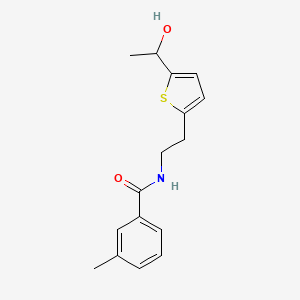
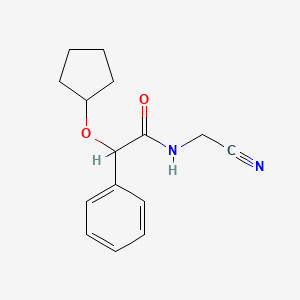

![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
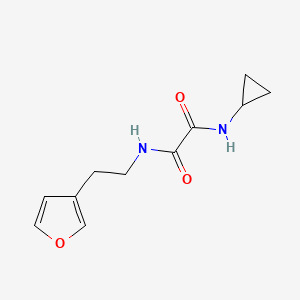
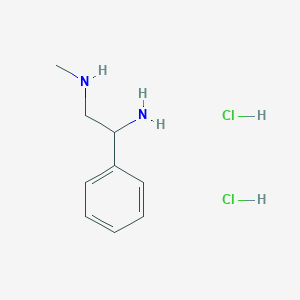

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

